ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps. One common method includes the condensation of indeno[1,2-b]pyridine derivatives with ethyl acetoacetate in the presence of a base, followed by esterification with phenylcarbonyl chloride under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylcarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
Uniqueness
Ethyl 2-methyl-5-oxo-4-{4-[(phenylcarbonyl)oxy]phenyl}-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its indeno[1,2-b]pyridine core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C29H23NO5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoyloxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C29H23NO5/c1-3-34-29(33)23-17(2)30-26-21-11-7-8-12-22(21)27(31)25(26)24(23)18-13-15-20(16-14-18)35-28(32)19-9-5-4-6-10-19/h4-16,24,30H,3H2,1-2H3 |
InChI Key |
SNOACPFQYANWBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C52)C |
Origin of Product |
United States |
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